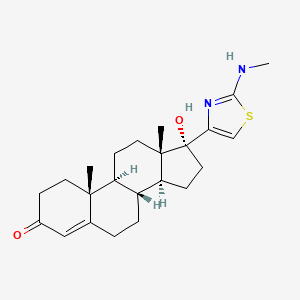
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound It is structurally related to androgens, which are hormones that play a key role in the development and maintenance of male characteristics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The process includes:
Hydroxylation: Introduction of a hydroxyl group at the 17-alpha position.
Thiazole Ring Formation: Incorporation of the thiazole ring at the 17-beta position through a series of reactions involving thioamide and halogenated intermediates.
Methylation: Introduction of the methylamino group at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and pH to ensure optimal reaction conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Used in the development of pharmaceuticals and biochemical research.
作用機序
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include:
Androgen Receptor Activation: Binding to androgen receptors in target tissues.
Gene Expression Modulation: Regulation of genes involved in protein synthesis, cell growth, and differentiation.
類似化合物との比較
Similar Compounds
Testosterone: A natural androgen hormone with similar structural features.
Dihydrotestosterone: A more potent androgen derived from testosterone.
Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.
Uniqueness
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which confer distinct chemical and biological properties compared to other androgens. These modifications can affect its binding affinity to androgen receptors and its metabolic stability.
特性
CAS番号 |
96365-56-9 |
|---|---|
分子式 |
C23H32N2O2S |
分子量 |
400.6 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32N2O2S/c1-21-9-6-15(26)12-14(21)4-5-16-17(21)7-10-22(2)18(16)8-11-23(22,27)19-13-28-20(24-3)25-19/h12-13,16-18,27H,4-11H2,1-3H3,(H,24,25)/t16-,17+,18+,21+,22+,23+/m1/s1 |
InChIキー |
SXLNVUPUVCGZQU-BZRUYPMDSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
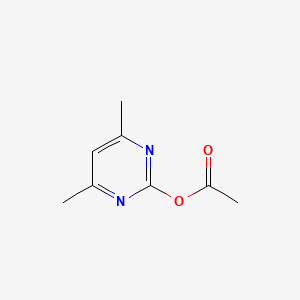
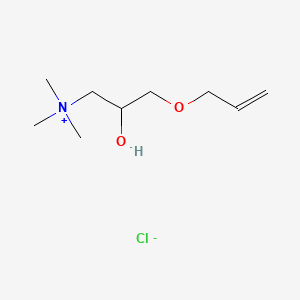
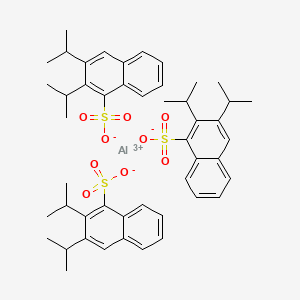
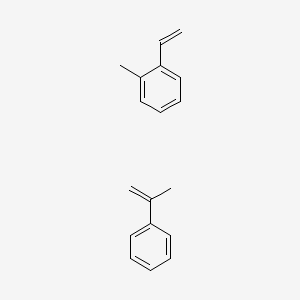
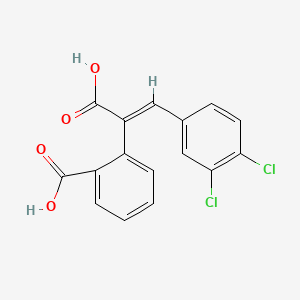
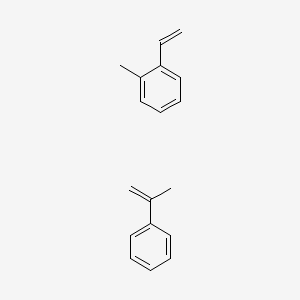
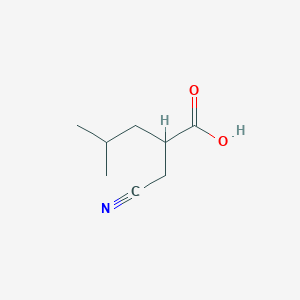
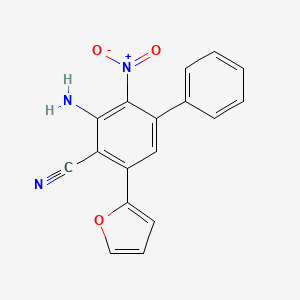
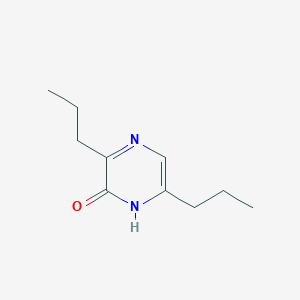
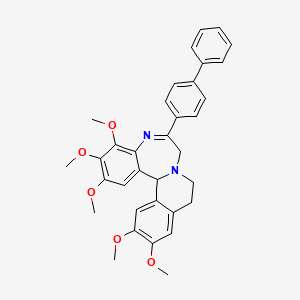
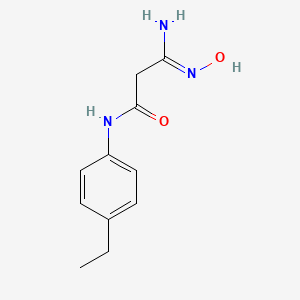
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)

